molecular formula C22H30N6OS B15117057 4-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-2-(methylsulfanyl)-6-(oxan-4-yl)pyrimidine

4-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-2-(methylsulfanyl)-6-(oxan-4-yl)pyrimidine

Cat. No.: B15117057
M. Wt: 426.6 g/mol
InChI Key: UMACMUKMDGFDRL-UHFFFAOYSA-N
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Description

4-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-2-(methylsulfanyl)-6-(oxan-4-yl)pyrimidine is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyclopropyl group, a piperazine ring, and a pyrimidine core, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-2-(methylsulfanyl)-6-(oxan-4-yl)pyrimidine involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core is synthesized through a condensation reaction between appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced via a cyclopropanation reaction, typically using diazo compounds and transition metal catalysts.

    Attachment of the Piperazine Ring: The piperazine ring is attached through a nucleophilic substitution reaction, where the pyrimidine core reacts with a piperazine derivative.

    Addition of the Methylsulfanyl Group: The methylsulfanyl group is introduced through a thiolation reaction, often using thiol reagents and oxidizing agents.

    Incorporation of the Oxan-4-yl Group: The oxan-4-yl group is added via an etherification reaction, involving the reaction of the pyrimidine core with an appropriate alcohol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Key considerations include the selection of solvents, catalysts, and reaction conditions to ensure scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-2-(methylsulfanyl)-6-(oxan-4-yl)pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups such as ketones or nitro groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the pyrimidine core or piperazine ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Halogenated compounds, nucleophiles (e.g., amines, thiols), and solvents like dichloromethane or dimethyl sulfoxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Substituted pyrimidines, piperazines.

Scientific Research Applications

4-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-2-(methylsulfanyl)-6-(oxan-4-yl)pyrimidine has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and psychiatric conditions.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-2-(methylsulfanyl)-6-(oxan-4-yl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at various receptors, enzymes, or ion channels, leading to modulation of cellular signaling pathways. For example, it may bind to neurotransmitter receptors in the brain, influencing neuronal activity and synaptic transmission.

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-(2-Methylpyrimidin-4-yl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine
  • 4-Cyclopropyl-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine

Uniqueness

4-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-2-(methylsulfanyl)-6-(oxan-4-yl)pyrimidine is unique due to the presence of the oxan-4-yl group, which imparts distinct chemical and biological properties. This structural feature may enhance its binding affinity to specific molecular targets, improve its pharmacokinetic profile, and increase its overall efficacy in various applications.

Properties

Molecular Formula

C22H30N6OS

Molecular Weight

426.6 g/mol

IUPAC Name

2-cyclopropyl-4-methyl-6-[4-[2-methylsulfanyl-6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl]pyrimidine

InChI

InChI=1S/C22H30N6OS/c1-15-13-19(25-21(23-15)17-3-4-17)27-7-9-28(10-8-27)20-14-18(24-22(26-20)30-2)16-5-11-29-12-6-16/h13-14,16-17H,3-12H2,1-2H3

InChI Key

UMACMUKMDGFDRL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)C2CC2)N3CCN(CC3)C4=NC(=NC(=C4)C5CCOCC5)SC

Origin of Product

United States

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